molecular formula C4H8O4 B118282 L-Erythrulose CAS No. 533-50-6

L-Erythrulose

Cat. No.: B118282
CAS No.: 533-50-6
M. Wt: 120.1 g/mol
InChI Key: UQPHVQVXLPRNCX-VKHMYHEASA-N
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Description

L-Erythrulose (C₄H₈O₄) is a ketose sugar and a tetrulose isomer with a carbonyl group at the C2 position. It is widely used in cosmetic formulations as a self-tanning agent due to its non-enzymatic glycation properties, which produce a natural browning effect on skin proteins . Industrially, this compound is synthesized via enzymatic cascades or microbial biotransformation. For example, immobilized enzymes like D-amino acid oxidase (DAAORg), catalase (CAT), and transketolase (TKgst) enable efficient one-pot synthesis from D-serine and glycolaldehyde (GOA), achieving yields up to 61% . Microbial production using engineered Gluconobacter oxydans strains has also been optimized, yielding 54 g/L in continuous processes and 96.1 g/L in batch systems under resting-cell conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Erythrulose can be synthesized through the oxidation of meso-erythritol. This process is often catalyzed by membrane-bound dehydrogenases in bacteria such as Gluconobacter oxydans. The oxidation reaction is typically carried out in a controlled environment, with specific conditions such as temperature and pH being carefully monitored to optimize yield .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous membrane bioreactor with full cell retention. This method helps to overcome substrate inhibition and achieve high product yields. For example, a study reported achieving a product concentration of 54 g/L this compound with a space-time yield of 27 g/L/h .

Chemical Reactions Analysis

Types of Reactions: L-Erythrulose undergoes various chemical reactions, including:

    Oxidation: Conversion of meso-erythritol to this compound.

    Reduction: this compound can be reduced back to meso-erythritol under specific conditions.

    Substitution: It can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation: this compound.

    Reduction: Meso-erythritol.

Scientific Research Applications

Biochemical Applications

1.1 Enzymatic Production
L-Erythrulose can be produced through enzymatic pathways utilizing specific microorganisms. For instance, the yeast Lipomyces starkeyi has been identified to produce this compound from erythritol via a polyol dehydrogenase enzyme, which requires NAD+ as a coenzyme . This enzymatic process is significant as it offers a more sustainable method for producing this compound compared to chemical synthesis.

1.2 Carbon Dioxide Utilization
Recent studies have demonstrated the potential of using carbon dioxide as a carbon source for the production of this compound through a chemo-enzymatic catalytic process. This method involves an enzymatic cascade reaction that utilizes dihydroxyacetone and formaldehyde, resulting in yields of approximately 35% under optimized conditions . This application highlights the compound's role in sustainable chemistry and carbon recycling.

Pharmaceutical Applications

2.1 Antioxidant Properties
this compound has been studied for its potential antioxidant properties, which may play a role in protecting cells from oxidative stress. Its interaction with vitamin C and other antioxidants suggests that it could enhance the efficacy of antioxidant therapies . Research indicates that this compound may help mitigate oxidative DNA damage caused by various xenobiotics, making it a candidate for further pharmaceutical exploration.

2.2 Synthesis of Rare Sugars
The compound serves as a precursor for synthesizing rare sugars, such as d-aldotetroses, through enzymatic reactions involving specific isomerases. This application is crucial in the field of glycoscience, where rare sugars are sought after for their unique biological properties and potential therapeutic benefits .

Cosmetic Applications

3.1 Tanning Agent
this compound is widely recognized in the cosmetic industry as a self-tanning agent. It reacts with amino acids in the skin to produce a brown pigment similar to that generated by dihydroxyacetone, making it popular in sunless tanning products. The compound is favored due to its lower propensity for causing skin irritation compared to other tanning agents .

3.2 Skin Care Formulations
The incorporation of this compound into skin care formulations has been explored due to its moisturizing properties and ability to enhance skin tone without the adverse effects associated with UV exposure. Its stability and effectiveness make it an attractive ingredient in various cosmetic products.

Production Techniques

Technique Microorganism/Enzyme Yield/Concentration Notes
Enzymatic ProductionLipomyces starkeyiNot specifiedUtilizes polyol dehydrogenase for conversion from erythritol .
Chemo-Enzymatic CatalysisDihydroxyacetone + Formaldehyde35% yieldSustainable CO2 utilization method .
Microbial FermentationGluconobacter frateurii69.4 g/LAchieved high concentrations in bioreactor settings .

Case Studies

5.1 Case Study: Bioreactor Optimization
Research conducted on optimizing bioreactor conditions for this compound production showed that controlling oxygen transfer coefficients significantly impacted yield and productivity. In one study, concentrations reached up to 69.4 g/L within 31 hours using specific microbial strains .

5.2 Case Study: Enzymatic Cascade Reactions
An innovative approach using immobilized enzyme cascades demonstrated efficient synthesis of this compound from D-serine, showcasing the versatility of enzymatic methods in producing this compound while maintaining high yields under controlled conditions .

Mechanism of Action

L-Erythrulose is often compared with other similar compounds, such as:

    Dihydroxyacetone (DHA): Another ketose used in self-tanning products.

    Erythritol: A four-carbon polyol used as a sweetener.

Uniqueness: this compound’s ability to produce a natural-looking tan without exposure to ultraviolet light makes it unique among self-tanning agents. Its longer-lasting effect compared to DHA also adds to its appeal in cosmetic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

L-Erythrulose shares structural and functional similarities with other tetroses and sugar derivatives. Below is a detailed comparison:

Structural Isomers

  • D-Erythrulose : The D-enantiomer differs in stereochemistry at the C3 and C4 positions. While this compound is a substrate for transketolase in synthetic pathways, D-erythrulose is cleaved by phosphoketolase (PK) to produce glycolaldehyde, a precursor for synthetic biology applications .
  • D-Erythrose : An aldotetrose with an aldehyde group at C1. Unlike this compound, D-erythrose inhibits bacterial growth at lower concentrations (1 g/L), as shown in Tetrose-utilizing isolates (Figure 1, ).

Table 1: Structural and Functional Comparison of Tetroses

Compound Type Functional Group Key Role/Application Source
This compound Ketotetrose C2 ketone Self-tanning agent, glycation
D-Erythrulose Ketotetrose C2 ketone Glycolaldehyde precursor
D-Erythrose Aldotetrose C1 aldehyde Bacterial growth inhibitor
meso-Erythritol Sugar alcohol N/A Substrate for this compound synthesis

Metabolic and Enzymatic Roles

  • This compound 1-Phosphate : A phosphorylated derivative central to erythritol catabolism in Propionibacterium pentosaceum. Unlike L-ribulose or D-xylulose, which are phosphorylated by ribulokinase (RK), this compound acts as a competitive inhibitor of RK (Ki = 0.8 mM) .
  • D-Aldotetroses : Rare sugars like D-erythrose and D-threose can be synthesized from this compound via epimerization using D-tagatose 3-epimerase, achieving >90% conversion rates .

Table 2: Enzymatic Reactions Involving this compound and Analogs

Enzyme Substrate Product Activity/Notes Source
Transketolase (TKgst) HPA + Glycolaldehyde This compound Optimal at pH 7, 30°C, 61% yield
Phosphoketolase (PK) This compound Glycolaldehyde Catalyzes C2-C3 cleavage
D-Tagatose 3-epimerase This compound D-aldotetroses Epimerization efficiency >90%

Table 3: Production Yields Across Methods

Method Substrate Yield Advantage Source
Immobilized TKgst/DAAORg/CAT D-serine + GOA 61% Reusable, scalable
G. oxydans BP.8 (continuous) meso-Erythritol 54 g/L Reduced product inhibition
G. kondonii (optimized batch) meso-Erythritol 96.1 g/L High conversion rate (98.2%)

Biological Activity

L-Erythrulose is a four-carbon sugar ketone that has garnered attention for its various biological activities and potential applications in biotechnology and pharmaceuticals. This article explores the biological activity of this compound, focusing on its enzymatic production, metabolic pathways, and potential therapeutic implications.

Overview of this compound

This compound (C₄H₈O₄) is a naturally occurring compound that plays a significant role in carbohydrate metabolism. It is produced via the transketolase-catalyzed reaction involving glycolaldehyde and β-hydroxypyruvate. The compound's unique structure allows it to participate in various biochemical processes, including serving as an intermediate in the synthesis of other biologically active compounds.

Enzymatic Production

The production of this compound has been extensively studied, particularly through biocatalytic processes using engineered microorganisms. A notable study demonstrated the use of Pichia pastoris expressing native transketolase to convert β-hydroxypyruvate and glycolaldehyde into this compound. The engineered strain achieved a conversion rate of approximately 65% under optimal conditions, showcasing the efficiency of this biocatalytic approach .

Table 1: Enzymatic Production of this compound

MicroorganismEnzyme UsedSubstratesConversion Rate (%)Yield (g/L/h)
Pichia pastorisTransketolaseβ-Hydroxypyruvate, Glycolaldehyde6546.58
E. coliTransketolaseβ-Hydroxypyruvate, Glycolaldehyde62Not Specified
Co-immobilized EnzymesDAAO, CAT, TKD-Serine, Glycolaldehyde30.7Not Specified

DAAO : D-amino acid oxidase
CAT : Catalase
TK : Transketolase

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to other sugars through epimerization reactions. For instance, studies have shown that this compound can be converted to D-erythrulose using specific isomerases, indicating its role as a precursor in sugar metabolism . The enzymatic activity associated with these conversions highlights the compound's versatility in biochemical reactions.

Biological Activity and Therapeutic Implications

Research indicates that this compound exhibits various biological activities that may have therapeutic implications. For example:

  • Antioxidant Activity : Some studies suggest that this compound possesses antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
  • Skin Applications : Due to its ability to react with amino acids, this compound is used in cosmetic formulations for skin tanning products as it can produce a browning effect similar to that of dihydroxyacetone (DHA) but with potentially less irritation.
  • Metabolic Disorders : Its role in carbohydrate metabolism positions this compound as a potential candidate for managing metabolic disorders such as diabetes.

Case Study 1: Biocatalytic Production

A significant study explored the biocatalytic production of this compound using immobilized enzymes in a basket-type reactor. The researchers found that co-immobilization of DAAO and catalase with transketolase resulted in higher yields compared to separate immobilizations. This study illustrates the importance of enzyme proximity in enhancing reaction efficiency .

Case Study 2: Enzymatic Isomerization

In another investigation, researchers successfully demonstrated the conversion of this compound into D-threose using specific isomerases from Klebsiella pneumoniae. This enzymatic pathway not only highlights the utility of this compound as a substrate but also opens avenues for producing other valuable sugar derivatives through biotransformation processes .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to quantify L-Erythrulose’s reactivity in protein glycation studies?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to monitor glycation kinetics. Calibrate assays with control groups (e.g., D-Erythrulose) to distinguish this compound-specific reactivity. Include time-course analyses to capture crosslinking dynamics, as this compound exhibits rapid glycation due to its ketose structure .

Q. How can researchers validate this compound’s role in diabetic cataract formation in vitro?

  • Methodological Answer : Simulate hyperglycemic conditions using lens epithelial cell cultures. Treat with this compound at physiological concentrations (e.g., 5–20 mM) and measure advanced glycation end-products (AGEs) via fluorescence spectroscopy or ELISA. Compare results with ascorbate-treated groups to assess AsA-dependent pathways .

Q. What are the best practices for synthesizing high-purity this compound for biochemical studies?

  • Methodological Answer : Employ asymmetric enzymatic reduction of CO₂ using ketolases or transketolases, as described in chemoenzymatic catalysis systems. Validate purity via nuclear magnetic resonance (NMR) and polarimetry to confirm enantiomeric excess (>99%) .

Advanced Research Questions

Q. How can conflicting data on this compound’s in vitro vs. in vivo glycation rates be reconciled?

  • Methodological Answer : Design comparative studies using isotopic labeling (e.g., ¹³C-L-Erythrulose) to track glycation in animal models (e.g., diabetic rats) versus cell cultures. Adjust for physiological factors like redox environment and protein turnover rates. Statistical models (e.g., mixed-effects regression) can account for variability in cross-study comparisons .

Q. What strategies optimize the enantioselective synthesis of this compound using enzyme-coupled systems?

  • Methodological Answer : Integrate photobiocatalysis with redox cofactor regeneration (e.g., NADPH recycling) to enhance yield. Screen enzyme variants (e.g., engineered ketoreductases) for improved stereoselectivity under varying pH (6.5–8.0) and temperature (25–40°C). Use design-of-experiments (DoE) frameworks to identify critical parameters .

Q. How do researchers address the challenge of this compound’s instability in aqueous solutions during long-term studies?

  • Methodological Answer : Stabilize this compound by lyophilization or storage in anhydrous solvents (e.g., DMSO). For in situ applications, use microfluidic devices to control reaction kinetics and minimize degradation. Monitor stability via real-time Raman spectroscopy .

Q. Methodological and Analytical Considerations

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in glycation assays?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to determine EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare multiple groups. Include power analysis to ensure sample sizes detect clinically relevant differences (α = 0.05, β = 0.2) .

Q. How can researchers ensure reproducibility in studies involving this compound’s ascorbylation pathways?

  • Methodological Answer : Standardize protocols for ascorbate co-treatment (e.g., fixed molar ratios of this compound:AsA). Publish raw datasets and detailed metadata (e.g., buffer composition, incubation times) in open-access repositories. Use blinded analysis to reduce observer bias .

Q. Ethical and Feasibility Guidelines

Q. What ethical considerations arise when studying this compound’s potential toxicity in human tissue models?

  • Methodological Answer : Obtain ethical approval for primary cell lines (e.g., corneal epithelium). Adhere to OECD guidelines for in vitro toxicology testing (e.g., membrane integrity assays). Disclose conflicts of interest, particularly if collaborating with industrial partners .

Q. How can feasibility constraints (e.g., cost, time) be mitigated in large-scale this compound catalysis projects?

  • Methodological Answer : Adopt high-throughput screening (HTS) platforms to test enzyme variants and reaction conditions in parallel. Collaborate with computational chemists to predict optimal catalysts via molecular docking simulations .

Q. Data Presentation and Publication Standards

Q. What are the best practices for presenting large datasets on this compound’s metabolic intermediates?

  • Methodological Answer : Include processed data (e.g., chromatograms, kinetic plots) in the main text, with raw data in supplementary files. Use heatmaps or Sankey diagrams to visualize metabolic flux. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Properties

IUPAC Name

(3S)-1,3,4-trihydroxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h3,5-7H,1-2H2/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPHVQVXLPRNCX-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801019042
Record name (3S)-1,3,4-Trihydroxy-2-butanone
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Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Erythrulose
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

533-50-6
Record name L-Erythrulose
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Record name L-Erythrulose
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Record name (3S)-1,3,4-Trihydroxy-2-butanone
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Record name L-ERYTHRULOSE
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Record name L-Erythrulose
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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